Bilirubin conjugate
Overview
Description
Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives . It is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin .
Synthesis Analysis
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble .Molecular Structure Analysis
Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . The presence in bile of “alkali-stable” noncarbohydrate conjugates of bilirubin remains controversial . Evidence adduced in favor of the existence of a sulfate conjugate includes chromatographic and optical-spectrum similarities between azo pigments supposedly derived from a natural bilirubin sulfate and those prepared from a synthetic bilirubin sulfate of unknown structure .Chemical Reactions Analysis
In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .Physical And Chemical Properties Analysis
Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives .Scientific Research Applications
Membrane Transporters for Bilirubin
Bilirubin, a highly hydrophobic tetrapyrrole, binds to plasma albumin and is conjugated in the liver to glucuronic acid, forming water-soluble glucuronides. This study provides a comprehensive review of the membrane transporters for bilirubin and its conjugates, which are crucial for understanding the uptake of bilirubin from blood into the liver and its excretion in urine and bile. It highlights 19 identified membrane transporters, demonstrating their biological importance in the daily production and processing of bilirubin in normal adults (Čvorović & Passamonti, 2017).
Therapeutic Application of Bilirubin Nanoparticles
Bilirubin, once considered toxic, is now recognized as a powerful endogenous antioxidant. This review covers the theranostic (therapeutic and diagnostic) applications of bilirubin-conjugated nanoparticles. It discusses the construction of nanoparticulate bilirubin systems, their mechanisms of therapeutic action, drug delivery, and imaging potential, shedding light on their translational future in therapy and diagnosis (Yao et al., 2020).
Bilirubin in Hepatocellular Carcinoma Cell Culture
This research compares bilirubin glucuronidation activity in 2D- and 3D-cultured human hepatocellular carcinoma HepG2 cells. It examines the conjugation process, primarily catalyzed by UDP-glucuronosyltransferases (UGT) 1A1, and its implications for drug metabolism and liver function. The study demonstrates the efficiency of 3D-cultured hepatoma for evaluating bilirubin metabolism properties, which is significant for understanding liver disease and drug interactions (Hirano et al., 2020).
Bilirubin in Health and Disease
This paper discusses the role of unconjugated bilirubin (UCB) as a potent endogenous antioxidant substance. It explores its protective effects against diseases associated with increased oxidative stress, including cardiovascular diseases and cancer. The study suggests targeting bilirubin metabolism as a potential therapeutic approach for various conditions (Gazzin et al., 2016).
Development of Bil
irubin Determination MethodsThis research provides an overview of the methods for determining serum bilirubin levels, crucial for diagnosing many diseases and metabolic disorders. It discusses conventional spectroscopy-based analytical methods, sophisticated instrument-based methods, and portable low-cost systems for point-of-care settings. This comprehensive review emphasizes the importance of reliable, rapid, and sensitive bilirubin determination methods (Ngashangva, Bachu, & Goswami, 2019).
Bilirubin as a Cardiometabolic Signaling Molecule
Exploring bilirubin's role beyond being a marker for hepatic disease, this study highlights its cardio and metabolic protective factors. It delves into bilirubin's history, production, and metabolism, focusing on its beneficial effects on cardiovascular and metabolic diseases. The review discusses the potential of bilirubin as a therapeutic target for these conditions (Hinds & Stec, 2018).
Safety And Hazards
Bilirubin Conjugate (sodium salt) is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Bilirubin is clinically confirmed as a biomarker for liver health and has been utilized to implement the prognostic systems for cirrhosis and hyperbilirubinemia . A better understanding of bilirubin’s hormonal function may explain why hypobilirubinemia might be deleterious . Research directions that could generate treatment possibilities for patients with hypobilirubinemia, such as targeting of pathways that regulate its production or turnover or the newly designed bilirubin nanoparticles .
properties
IUPAC Name |
disodium;2-[3-[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17+,31-18+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-KPUSBRQXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C/4\C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bilirubin conjugate | |
CAS RN |
68683-34-1 | |
Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.